molecular formula C17H26N2O3S B7045313 N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-4-methoxybutane-1-sulfonamide

N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-4-methoxybutane-1-sulfonamide

Cat. No.: B7045313
M. Wt: 338.5 g/mol
InChI Key: GQVCSQQGKLBSCA-SJPCQFCGSA-N
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Description

N-[(1S,5R)-3-benzyl-3-azabicyclo[310]hexan-6-yl]-4-methoxybutane-1-sulfonamide is a complex organic compound notable for its unique bicyclic structure

Properties

IUPAC Name

N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-4-methoxybutane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-22-9-5-6-10-23(20,21)18-17-15-12-19(13-16(15)17)11-14-7-3-2-4-8-14/h2-4,7-8,15-18H,5-6,9-13H2,1H3/t15-,16+,17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVCSQQGKLBSCA-SJPCQFCGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCS(=O)(=O)NC1C2C1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCCS(=O)(=O)NC1[C@H]2[C@@H]1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-4-methoxybutane-1-sulfonamide typically involves multiple steps starting from readily available precursors. Each step needs careful selection of reagents and conditions to ensure the desired stereochemistry and functionality.

  • Initial Formation:

    • The synthesis may begin with a nucleophilic addition reaction where a precursor molecule is reacted with a sulfonamide reagent under controlled temperature and pH.

    • The specific conditions, like the use of a strong base (e.g., sodium hydride) or a catalyst (e.g., palladium), will vary based on the starting materials used.

  • Cyclization:

    • A crucial step in forming the bicyclic ring system involves a cyclization reaction. This is typically achieved via intramolecular ring closure promoted by an oxidizing agent.

    • Reagents such as m-chloroperoxybenzoic acid (mCPBA) or similar oxidizing agents are often employed in this stage.

  • Functionalization:

    • Post-cyclization, various functional groups are introduced or modified through substitution reactions. Conditions for these reactions vary widely, often involving protective groups and stepwise deprotection strategies.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up with optimizations for yield, purity, and cost-effectiveness. Automated synthesizers, flow chemistry setups, and industrial-scale reactors are employed to handle large volumes of reagents and intermediates safely and efficiently.

Chemical Reactions Analysis

Types of Reactions it Undergoes: N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-4-methoxybutane-1-sulfonamide undergoes a variety of chemical reactions:

  • Oxidation:

    • The compound can be oxidized at multiple sites, depending on the reagents used. For example, oxidizing agents like potassium permanganate or chromium trioxide may target the sulfonamide or the methoxybutane side chain.

  • Reduction:

    • Reduction reactions, such as catalytic hydrogenation using palladium on carbon (Pd/C), can be employed to modify the benzyl or azabicyclic moiety.

  • Substitution:

    • Electrophilic and nucleophilic substitution reactions can modify the functional groups. For instance, halogenating reagents like N-bromosuccinimide (NBS) can introduce halogens into the benzyl group.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide

  • Reduction: Palladium on carbon, lithium aluminum hydride

  • Substitution: N-bromosuccinimide, sodium iodide

Major Products Formed:

  • Oxidized derivatives such as sulfoxides or sulfones.

  • Reduced products like dehalogenated or deoxygenated molecules.

  • Substituted analogs with various functional group modifications.

Scientific Research Applications

N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-4-methoxybutane-1-sulfonamide has significant applications across different scientific fields:

  • Chemistry: As a model compound for studying complex ring systems and stereochemistry.

  • Biology: For investigating interactions with biological molecules and understanding biochemical pathways.

  • Industry: In the production of specialized materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The compound's mechanism of action involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, altering their activity and leading to various biological effects.

Molecular Targets and Pathways:

  • Enzymes: The compound may act as an inhibitor or activator of certain enzymes, impacting metabolic or signaling pathways.

  • Receptors: It can bind to specific receptors, influencing cellular responses such as signal transduction.

Comparison with Similar Compounds

  • N-(3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)sulfonamide: Shares the bicyclic core but lacks the methoxybutane side chain.

  • 4-methoxybutane-1-sulfonamide derivatives: Similar functional group but different core structures.

N-[(1S,5R)-3-benzyl-3-azabicyclo[31

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